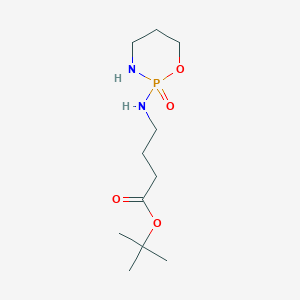
Cyclophosphamide-C4-tert butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclophosphamide-C4-tert butyl ester is a derivative of cyclophosphamide, a well-known alkylating agent used in chemotherapy. This compound is characterized by the presence of a tert-butyl ester group, which can influence its chemical properties and reactivity. Cyclophosphamide itself is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily through the formation of active metabolites that alkylate DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclophosphamide-C4-tert butyl ester typically involves the esterification of cyclophosphamide with tert-butyl alcohol. This process can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitate the formation of the ester bond . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide-C4-tert butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as DMAP.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Cyclophosphamide-C4-tert butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclophosphamide-C4-tert butyl ester involves its metabolic activation to form active metabolites that alkylate DNA. This process leads to the formation of DNA crosslinks, which inhibit DNA replication and transcription, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of p53-controlled apoptosis and the inhibition of cell proliferation .
Comparison with Similar Compounds
Cyclophosphamide-C4-tert butyl ester can be compared with other similar compounds, such as:
Cyclophosphamide: The parent compound, which lacks the tert-butyl ester group.
Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.
Melphalan: An alkylating agent used in chemotherapy with a different chemical structure but similar therapeutic effects.
Properties
IUPAC Name |
tert-butyl 4-[(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N2O4P/c1-11(2,3)17-10(14)6-4-7-12-18(15)13-8-5-9-16-18/h4-9H2,1-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDGADVADHCSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNP1(=O)NCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














